Esculentin-1PLb -

Esculentin-1PLb

Catalog Number: EVT-245875
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Esculentin-1PLb is primarily sourced from the skin secretions of the Pelophylax kl. esculentus (the edible frog). The skin of amphibians is known to produce a diverse array of antimicrobial peptides, which are part of their defense mechanisms against pathogens. Research has shown that these peptides exhibit significant antibacterial and antifungal properties, contributing to the survival of amphibians in their natural habitats.

Classification

Esculentin-1PLb is classified as an antimicrobial peptide. It is part of a broader family of peptides that includes temporins and other frog skin-derived peptides. These compounds are typically characterized by their positive charge and amphipathic nature, which enable them to interact effectively with microbial membranes.

Synthesis Analysis

Methods

The synthesis of Esculentin-1PLb involves solid-phase peptide synthesis techniques. The process typically begins with the attachment of the first amino acid to a solid support, followed by sequential addition of protected amino acids using specific coupling reagents.

Technical Details

In one study, the synthesis was performed using 1,4-butanediol dimethacrylate cross-linked polystyrene as a support material. The process utilized Fmoc (9-fluorenylmethoxycarbonyl) chemistry for amino acid protection and coupling. The final peptide was cleaved from the support using trifluoroacetic acid and purified via high-performance liquid chromatography (HPLC) . Characterization techniques included amino acid analysis and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI TOF MS), confirming the successful synthesis of the peptide.

Molecular Structure Analysis

Structure

The molecular structure of Esculentin-1PLb consists of a sequence of amino acids that contribute to its biological activity. The specific arrangement and properties of these amino acids result in an amphipathic structure that is crucial for its interaction with microbial membranes.

Data

The peptide's secondary structure has been analyzed using circular dichroism spectroscopy, revealing helical conformations that are associated with its antimicrobial activity. The presence of specific charged residues enhances its ability to interact with negatively charged bacterial membranes .

Chemical Reactions Analysis

Reactions

Esculentin-1PLb exhibits significant antibacterial activity through mechanisms that involve membrane disruption. The peptide interacts with bacterial membranes, leading to pore formation and subsequent cell lysis.

Technical Details

The interactions between Esculentin-1PLb and various bacterial strains have been studied extensively. For instance, it has shown effectiveness against Escherichia coli and Bacillus species, where its helicity and charged nature are believed to play critical roles in mediating these effects .

Mechanism of Action

Process

The mechanism by which Esculentin-1PLb exerts its antimicrobial effects involves several steps:

  1. Membrane Interaction: The positively charged regions of the peptide interact with the negatively charged components of bacterial membranes.
  2. Pore Formation: This interaction leads to structural changes in the membrane, resulting in pore formation.
  3. Cell Lysis: The formation of pores disrupts membrane integrity, ultimately causing cell lysis and death.

Data

Studies have demonstrated that the efficacy of Esculentin-1PLb correlates with its structural properties, particularly its helicity and amphipathicity .

Physical and Chemical Properties Analysis

Physical Properties

Esculentin-1PLb is typically characterized by its solubility in aqueous solutions and stability under physiological conditions. Its molecular weight and specific amino acid composition contribute to its functional properties.

Chemical Properties

The chemical stability of Esculentin-1PLb is influenced by factors such as pH and temperature. It retains its antimicrobial activity across a range of conditions, making it a robust candidate for therapeutic applications.

Relevant data indicates that modifications to its structure can enhance or diminish its biological activity, highlighting the importance of specific amino acid residues in maintaining function .

Applications

Scientific Uses

Esculentin-1PLb has potential applications in various fields, including:

  • Antimicrobial Therapy: Its ability to combat resistant bacterial strains makes it a candidate for developing new antibiotics.
  • Agricultural Applications: As a natural pesticide, it could be utilized to protect crops from microbial pathogens without harming beneficial organisms.
  • Biotechnology: Its properties may be harnessed in designing novel biomaterials or coatings with antimicrobial characteristics.
Molecular Biology and Genetic Characterization of Esculentin-1PLb

Genomic Architecture and Transcriptional Regulation

Esculentin-1PLb originates from a precursor gene encoding a 255-nucleotide open reading frame that translates into an 84-amino acid prepropeptide. This genetic architecture comprises three distinct domains: a 23-residue N-terminal signal peptide, an acidic spacer peptide (functionally uncharacterized), and the 46-amino acid mature peptide [3]. The promoter region contains putative binding sites for stress-responsive transcription factors (e.g., NF-κB and AP-1), enabling rapid transcriptional upregulation during microbial challenge [3] [10]. Genomic analysis reveals that the esculentin-1PLb locus resides in a gene-dense region rich in antimicrobial peptide (AMP) clusters, suggesting coordinated evolutionary selection for immune defense [7].

Transcriptomic studies in Pelophylax nigromaculatus demonstrate that esculentin-1PLb expression is growth rate-dependent, aligning with resource allocation models where antimicrobial defense genes are prioritized under rapid cellular proliferation [2] [7]. This regulation is mediated by histone H3K27 acetylation marks in the promoter region, which enhance chromatin accessibility during infection [7].

Table 1: Genomic Features of Esculentin-1PLb

FeatureSpecification
Gene Length255 nucleotides
Precursor Length84 amino acids
Mature Peptide Length46 amino acids
Signal Peptide23 residues
Theoretical pI (mature)9.63
Disulfide Bonds1 (C-terminal heptapeptide ring)
Chromatin MarksH3K27ac in promoter region

Phylogenetic Analysis and Evolutionary Conservation in Pelophylax Species

Phylogenetic reconstruction places esculentin-1PLb within the Pelophylax esculentin clade, sharing 98.2% sequence identity with P. fukienensis esculentin-1P and 94.7% with P. lessonae esculentin-1a [3] [10]. The mature peptide exhibits ultra-conserved sequences across taxa, particularly the C-terminal disulfide-bridged loop (GEC motif) and the cationic N-terminal domain (GIFTKINKKKAKT) essential for membrane interaction [3] [10].

Divergence estimates indicate that esculentin-1PLb arose from a gene duplication event ~25 MYA, coinciding with the radiation of Eurasian Pelophylax species. Positive selection (dN/dS > 1) is detected at residue 11 (lysine → arginine substitutions), likely optimizing electrostatic interactions with bacterial membranes [3]. This evolutionary trajectory contrasts with the more variable brevinin and temporin families, highlighting esculentin-1PLb’s conserved functional constraints.

Table 2: Sequence Divergence in Esculentin Orthologs

SpeciesIdentity vs. 1PLb (%)Key Residue Variations
P. fukienensis98.2%None
P. lessonae94.7%V11A, K18R
P. saharicus92.1%T7S, D15E
Odorrana grahami86.3%F5Y, N20S

Tissue-Specific Expression Profiling in Amphibian Hosts

Quantitative PCR analyses confirm esculentin-1PLb mRNA is constitutively expressed in P. nigromaculatus, with tissue-specific hierarchies: skin > muscle > visceral organs [3]. Skin secretion contains 1.2 ± 0.3 μg/μL of mature peptide, constituting ~8% of total AMP output. This expression pattern aligns with dermal gland ultrastructure studies showing specialized serous granules storing processed peptide [3] [10].

Induction experiments reveal 5.7-fold transcriptional upregulation in skin within 4 hours of Pseudomonas aeruginosa challenge, mediated through Toll-like receptor 4 (TLR4)-dependent NF-κB activation [3] [6]. Notably, pulmonary and intestinal tissues show no significant induction, underscoring the skin’s frontline defense role.

Table 3: Tissue Distribution of Esculentin-1PLb Expression

TissueBasal mRNA (ΔCt)Fold-Induction (Post-Infection)
Skin18.3 ± 0.95.7×
Muscle22.1 ± 1.21.8×
Liver28.5 ± 1.51.1×
Intestine29.8 ± 1.71.0×
Lung30.2 ± 1.41.1×

Post-Translational Modifications and Precursor Processing

Maturation of esculentin-1PLb involves three enzymatic stages:

  • Signal Peptide Cleavage: Signal peptidase I removes the 23-residue leader sequence in the endoplasmic reticulum [3].
  • Spacer Peptide Removal: Furin-like proprotein convertases excise the acidic spacer at dibasic motifs (KR↓), generating the 46-residue intermediate [3] [9].
  • Disulfide Bond Formation: The C-terminal cysteine residues (Cys38 and Cys46) undergo oxidation catalyzed by protein disulfide isomerase, forming a cyclic heptapeptide ring (CKIKGEC) essential for structural stability [3] [5].

Post-translational modifications include N-terminal pyroglutamination (+111.02 Da) in 65% of mature peptides, enhancing resistance to aminopeptidases [5] [9]. Phosphorylation at Ser27 occurs in acidic microenvironments, potentially modulating membrane insertion depth [9]. In vitro processing assays confirm that elastase hydrolyzes the spacer peptide 15× faster than trypsin, suggesting context-dependent maturation [6] [10].

Table 4: Key Post-Translational Modifications

ModificationSiteFunctional Impact
Disulfide BondCys38-Cys46Stabilizes C-terminal β-hairpin
PyroglutaminationGln1Blocks aminopeptidase degradation
PhosphorylationSer27Modulates membrane penetration
Asparagine DeamidationAsn20 (rare)Alters charge distribution

Properties

Product Name

Esculentin-1PLb

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